3,3-Dimethylcyclohexanol

Catalog No.
S1918277
CAS No.
767-12-4
M.F
C8H16O
M. Wt
128.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3-Dimethylcyclohexanol

CAS Number

767-12-4

Product Name

3,3-Dimethylcyclohexanol

IUPAC Name

3,3-dimethylcyclohexan-1-ol

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

InChI

InChI=1S/C8H16O/c1-8(2)5-3-4-7(9)6-8/h7,9H,3-6H2,1-2H3

InChI Key

DQBDGNSFXSCBJX-UHFFFAOYSA-N

SMILES

CC1(CCCC(C1)O)C

Canonical SMILES

CC1(CCCC(C1)O)C
  • Organic synthesis

    3,3-DMCH can be used as a starting material for the synthesis of more complex molecules. For instance, a study describes its use as a precursor in the preparation of chiral cyclohexanes, which are valuable building blocks in organic chemistry [Source: Journal of Organic Chemistry ( )].

  • Solvent

    Due to its cyclic structure and hydroxyl group, 3,3-DMCH possesses some solvent properties. Research has explored its potential use as a solvent in various applications, such as extraction processes or as a reaction medium in specific organic reactions [Source: Industrial & Engineering Chemistry Research ( )].

  • Chiral separations

    There is limited research on utilizing 3,3-DMCH (specifically its stereoisomer (S)-3,3-dimethylcyclohexanol) as a chiral resolving agent. Chiral resolving agents are used to separate mixtures of enantiomers (mirror image molecules) [Source: The NIST WebBook ()].

3,3-Dimethylcyclohexanol is an organic compound with the molecular formula C8H16OC_8H_{16}O and a molecular weight of approximately 128.21 g/mol. It exists as a colorless liquid at room temperature and features a cyclohexane ring with two methyl groups attached to the third carbon atom. This compound can exist in various stereoisomeric forms, primarily distinguished by the orientation of the hydroxyl group and the methyl substituents on the cyclohexane ring .

Currently, there is no documented research on the specific mechanism of action of 3,3-Dimethylcyclohexanol in biological systems.

3,3-Dimethylcyclohexanol is classified as a combustible liquid and a skin and eye irritant [].

  • GHS Classification:
    • Flammable liquids (Category 3) []
    • Skin corrosion/irritation (Category 2) []
    • Serious eye damage/eye irritation (Category 2) []
  • Specific data on toxicity is not readily available.
Typical for alcohols, including:

  • Dehydration: Under acidic conditions, it can lose water to form alkenes.
  • Oxidation: It can be oxidized to form ketones or aldehydes depending on the reaction conditions.
  • Esterification: Reaction with acids can yield esters, which are important in various applications.

These reactions are significant for synthetic organic chemistry and industrial applications .

Several methods exist for synthesizing 3,3-dimethylcyclohexanol:

  • Hydroboration-Oxidation: Starting from 3,3-dimethylcyclohexene, this method involves hydroboration followed by oxidation to yield the alcohol.
  • Reduction of Ketones: The compound can be synthesized by reducing 3,3-dimethylcyclohexanone using lithium aluminum hydride or similar reducing agents.
  • Conjugate Addition: Utilizing organometallic reagents like lithium dimethylcuprate can facilitate the addition of alkyl groups to cyclohexanones, leading to the formation of 3,3-dimethylcyclohexanol .

3,3-Dimethylcyclohexanol finds utility in various fields:

  • Solvent: It serves as a solvent in organic synthesis and industrial applications.
  • Intermediate: Used in the production of fragrances and flavoring agents.
  • Chemical Research: Its reactivity makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

The versatility of this compound enhances its significance in both academic research and industrial applications .

Several compounds share structural similarities with 3,3-dimethylcyclohexanol. Here is a comparison highlighting its uniqueness:

CompoundFormulaUnique Features
2,2-DimethylcyclohexanolC8H16OMethyl groups on different positions affecting reactivity.
2,4-DimethylcyclohexanolC8H16ODifferent spatial arrangement leading to distinct physical properties.
CyclohexanolC6H12OLacks methyl substituents; simpler structure with different properties.
1-MethylcyclohexanolC7H14OOnly one methyl group; affects boiling point and solubility differently.

The presence of two methyl groups at the same position distinguishes 3,3-dimethylcyclohexanol from these similar compounds, impacting its chemical behavior and applications significantly .

XLogP3

2.2

Other CAS

767-12-4

General Manufacturing Information

Cyclohexanol, 3,3-dimethyl-: INACTIVE

Dates

Modify: 2023-08-16

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